

single-crystal X-ray diffraction analysis of Dibenzy-14-crown-4 complexes

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Compound of Interest

Compound Name: Dibenzy-14-crown-4

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A Comparative Guide to Dibenzy-14-crown-4 Complexes for Researchers

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of **dibenzy-14-crown-4** as a complexing agent, with a focus on its structural and ion selectivity properties. Due to the limited availability of published single-crystal X-ray diffraction data for **dibenzy-14-crown-4** complexes, this guide utilizes data from its close structural analog, dibenzo-14-crown-4, to provide quantitative comparisons and insights into its coordination chemistry.

Performance Comparison: Dibenzy-14-crown-4 and Alternatives

Dibenzy-14-crown-4 (DB-14C4) is a crown ether derivative recognized for its high selectivity for lithium ions (Li^+)[1][2]. This selectivity is a key attribute in various applications, including ion-selective electrodes and separation processes. Its performance is often compared with other 14-crown-4 derivatives and crown ethers with different cavity sizes.

Computational studies have explored the interactions between various 14-crown-4 ligands, including dibenzo-14-crown-4 (DBz-14C4), and alkali and alkaline earth metal ions[3][4]. These studies indicate that the electrostatic interactions are the primary factor determining the stability of the complexes, with Li^+ complexes showing the greatest stability in aqueous solutions[3][4].

The rigidity imparted by the benzyl or benzo groups is thought to pre-organize the ligand for efficient metal ion coordination[3].

In comparative studies using techniques such as IR and ^{13}C NMR spectroscopy, various substituted 14-crown-4 derivatives have been evaluated as ionophores for lithium. These studies have demonstrated that modifications to the crown ether backbone can significantly influence the selectivity for Li^+ over other ions like sodium (Na^+)[5][6].

While direct, experimentally determined comparative data for **dibenzyl-14-crown-4** against a wide range of other crown ethers is not abundant in the public domain, the available information consistently points to its superior lithium selectivity.

Structural Analysis: A Closer Look at the Crystal Structure

Single-crystal X-ray diffraction is a powerful technique for elucidating the three-dimensional structure of molecules and their complexes, providing precise information on bond lengths, bond angles, and coordination geometries[7].

As of this review, a detailed single-crystal X-ray structure of a **dibenzyl-14-crown-4** metal complex is not readily available in published literature. However, the crystal structure of the closely related dibenzo-14-crown-4 provides valuable insights into the expected coordination environment. The crystallographic data for uncomplexed dibenzo-14-crown-4 is presented below.

Table 1: Crystallographic Data for Dibenzo-14-crown-4

Parameter	Value
Formula	C ₁₈ H ₂₀ O ₄
Space Group	P2 ₁
a (Å)	12.811(2)
b (Å)	5.106(1)
c (Å)	12.816(3)
β (°)	115.44(1)
Volume (Å ³)	757.0(2)
Z	2

Data sourced from the crystal structure of uncomplexed Dibenzo-14-crown-4.

Experimental Protocols

The following sections detail the generalized methodologies for the synthesis, crystallization, and analysis of crown ether complexes, based on established procedures for similar compounds.

Synthesis of Dibenzyl-14-crown-4 Complexes

A general approach to the synthesis of crown ether complexes involves the reaction of the crown ether with a salt of the desired cation in a suitable solvent.

Materials:

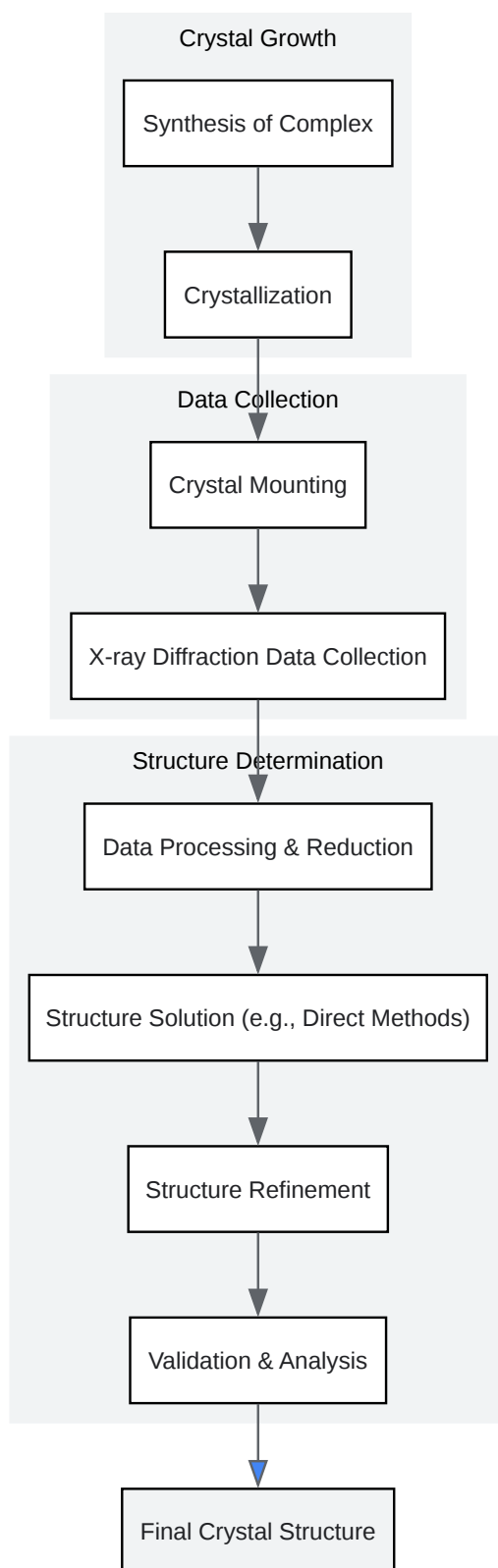
- **Dibenzyl-14-crown-4**
- Metal salt (e.g., LiCl, NaCl)
- Solvent (e.g., methanol, acetonitrile)

Procedure:

- Dissolve **dibenzyl-14-crown-4** in the chosen solvent.
- Add an equimolar amount of the metal salt to the solution.
- Stir the mixture at room temperature for several hours.
- The formation of the complex can be monitored by techniques such as NMR or IR spectroscopy.
- The resulting complex can then be isolated by evaporation of the solvent.

Single-Crystal X-ray Diffraction Analysis Workflow

The determination of a crystal structure by single-crystal X-ray diffraction follows a well-defined workflow, as illustrated in the diagram below.



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Caption: Experimental workflow for single-crystal X-ray diffraction analysis.

Detailed Steps for Single-Crystal X-ray Diffraction:

- **Crystal Growth:** High-quality single crystals of the **dibenzyl-14-crown-4** complex are grown, typically by slow evaporation of a saturated solution, vapor diffusion, or cooling of a saturated solution.
- **Crystal Mounting:** A suitable crystal is selected and mounted on a goniometer head.
- **Data Collection:** The mounted crystal is placed in an X-ray diffractometer. X-rays are diffracted by the crystal lattice, and the diffraction pattern is recorded by a detector.
- **Data Processing:** The raw diffraction data is processed to determine the unit cell dimensions and the intensities of the diffracted X-rays.
- **Structure Solution:** The initial positions of the atoms in the crystal lattice are determined using methods such as Patterson or direct methods.
- **Structure Refinement:** The atomic positions and other parameters are refined to obtain the best fit between the calculated and observed diffraction data.
- **Validation:** The final crystal structure is validated to ensure its quality and accuracy.

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